3-[(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a pyrazole ring and a chromenone moiety
Preparation Methods
The synthesis of 3-[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: It is explored for its potential use in organic electronics and as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell survival and proliferation. This inhibition can trigger apoptosis in cancer cells and affect other cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazole and chromenone derivatives, such as:
3-(1H-Pyrazol-4-yl)-2H-chromen-2-one: Lacks the ethyl and methyl substituents on the pyrazole ring.
3-(1-Ethyl-1H-pyrazol-4-yl)-2H-chromen-2-one: Similar structure but without the methyl group.
3-(1-Methyl-1H-pyrazol-4-yl)-2H-chromen-2-one: Similar structure but without the ethyl group.
The uniqueness of 3-[(E)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H16N2O3/c1-3-20-11-14(12(2)19-20)8-9-16(21)15-10-13-6-4-5-7-17(13)23-18(15)22/h4-11H,3H2,1-2H3/b9-8+ |
InChI Key |
IYHDRAFUIWAQKI-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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